molecular formula C6H15NO B13901326 4-(Methylamino)pentan-2-ol

4-(Methylamino)pentan-2-ol

Cat. No.: B13901326
M. Wt: 117.19 g/mol
InChI Key: GJXMSASDQMEPIH-UHFFFAOYSA-N
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Description

4-(Methylamino)pentan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol and an amine, making it a versatile compound in various chemical reactions and applications. This compound is known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)pentan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-penten-2-ol with methylamine under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, this compound is produced through a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can undergo substitution reactions with halides or other electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Primary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

4-(Methylamino)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile in various reactions, forming bonds with electrophilic centers. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol: A similar compound with a hydroxyl group but lacking the methylamino group.

    4-Amino-2-methylbutan-2-ol: Another related compound with an amino group instead of a methylamino group.

    4-Diethylamino-2-butyn-1-ol: A compound with a diethylamino group and a different carbon chain structure.

Uniqueness

4-(Methylamino)pentan-2-ol is unique due to the presence of both a secondary alcohol and a methylamino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

4-(methylamino)pentan-2-ol

InChI

InChI=1S/C6H15NO/c1-5(7-3)4-6(2)8/h5-8H,4H2,1-3H3

InChI Key

GJXMSASDQMEPIH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)NC

Origin of Product

United States

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